molecular formula C11H19NO4 B2686820 3-(((Tert-butoxycarbonyl)amino)methyl)cyclobutanecarboxylic acid CAS No. 1427319-48-9

3-(((Tert-butoxycarbonyl)amino)methyl)cyclobutanecarboxylic acid

Cat. No.: B2686820
CAS No.: 1427319-48-9
M. Wt: 229.276
InChI Key: NBZXLLZSQJEBME-OCAPTIKFSA-N
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Description

3-(((Tert-butoxycarbonyl)amino)methyl)cyclobutanecarboxylic acid is a cyclobutane-derived compound featuring a tert-butoxycarbonyl (Boc)-protected amino group attached via a methylene bridge to the cyclobutane ring and a carboxylic acid substituent. This structure combines the steric protection of the Boc group with the constrained geometry of the cyclobutane ring, making it a valuable intermediate in pharmaceutical and materials science research. Its applications span peptide synthesis, prodrug development, and the creation of conformationally restricted bioactive molecules .

Properties

IUPAC Name

3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclobutane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4/c1-11(2,3)16-10(15)12-6-7-4-8(5-7)9(13)14/h7-8H,4-6H2,1-3H3,(H,12,15)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBZXLLZSQJEBME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CC(C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201139476
Record name cis-3-[[[(1,1-Dimethylethoxy)carbonyl]amino]methyl]cyclobutanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201139476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1427319-48-9
Record name cis-3-[[[(1,1-Dimethylethoxy)carbonyl]amino]methyl]cyclobutanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201139476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 3-(((Tert-butoxycarbonyl)amino)methyl)cyclobutanecarboxylic acid typically involves multiple steps. One common synthetic route includes the base-induced intramolecular nucleophilic substitution to form the cyclobutane ring . The process begins with the protection of the amino group using tert-butoxycarbonyl (Boc) protection, followed by the formation of the cyclobutane ring through a series of reactions involving nucleophilic substitution and elimination . Industrial production methods may vary, but they generally follow similar principles, optimizing reaction conditions for scalability and yield.

Chemical Reactions Analysis

3-(((Tert-butoxycarbonyl)amino)methyl)cyclobutanecarboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include bases for deprotection, palladium catalysts for coupling reactions, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Research indicates that 3-(((Tert-butoxycarbonyl)amino)methyl)cyclobutanecarboxylic acid may exhibit biological activity due to its amino acid-like structure. Potential applications in medicinal chemistry include:

  • Drug Development : The compound's unique structure allows for modifications that can lead to new compounds with enhanced biological activity or selectivity.
  • Biochemical Assays : It can be utilized in assays to study binding affinities and kinetic parameters related to its interactions within biological systems.

Case Study 1: Anticancer Activity

In a study exploring novel anticancer agents, derivatives of this compound were synthesized and evaluated for their cytotoxic effects on cancer cell lines. Results indicated that certain modifications to the compound significantly increased its potency against specific types of cancer cells, suggesting its potential as a lead compound for further development.

Case Study 2: Peptide Synthesis

The compound has been investigated as a building block in peptide synthesis. Its ability to form stable linkages with other amino acids makes it suitable for creating peptides with enhanced stability and bioactivity. Researchers have reported successful incorporation into peptide sequences, demonstrating its versatility as a synthetic intermediate.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally and functionally related to several cyclobutane derivatives with Boc-protected amino and carboxylic acid groups. Below is a detailed comparison:

Table 1: Key Structural and Physical Properties

Compound Name (CAS) Molecular Formula Molecular Weight Purity Storage Conditions Key Features
3-((Boc)amino)cyclobutanecarboxylic acid (946152-72-3) C₁₀H₁₇NO₄ 215.25 Unspecified Dark place, inert atmosphere, RT Amino group directly attached to cyclobutane ring
trans-3-((Boc)amino)cyclobutanecarboxylic acid (939400-34-7) C₁₀H₁₇NO₄ 215.25 97% Unspecified Trans-configuration of substituents
cis-3-((Boc)amino)cyclobutanecarboxylic acid (1008773-79-2) C₁₀H₁₇NO₄ 215.25 Unspecified 2–8°C Cis-configuration; sensitivity to stimuli
3-((Boc)amino)-1-hydroxycyclobutanecarboxylic acid (1067239-17-1) C₁₀H₁₇NO₅ 231.25 Unspecified Unspecified Additional hydroxyl group; altered solubility
1-((Boc)amino)cyclobutanecarboxylic acid (120728-10-1) C₁₀H₁₇NO₄ 215.25 Unspecified Unspecified Amino group at position 1 instead of 3

Table 2: Predicted Physicochemical Properties

Property 3-((Boc)amino)cyclobutanecarboxylic acid cis-3-((Boc)amino)cyclobutanecarboxylic acid Hydroxylated Derivative
Density (g/cm³) 1.17 (predicted) 1.17 (predicted) 1.23 (predicted)
Boiling Point (°C) 368.3 (predicted) 368.3 (predicted) 385.5 (predicted)
pKa 4.58 4.58 3.90 (carboxylic acid)

Research Findings

  • Pharmaceutical Applications : The trans isomer (CAS 939400-34-7) demonstrated 20% higher metabolic stability in liver microsome assays compared to the cis isomer, attributed to reduced steric hindrance in the trans configuration .
  • Material Science : Cyclobutane derivatives with Boc groups exhibit thermal stability up to 200°C, enabling their use in high-performance polymers .
  • Safety Profile : Compounds like the cis isomer (CAS 1008773-79-2) carry hazard warnings (H302, H315) for oral toxicity and skin irritation, necessitating stringent handling protocols .

Biological Activity

3-(((Tert-butoxycarbonyl)amino)methyl)cyclobutanecarboxylic acid, commonly referred to as Boc-amino-cyclobutanecarboxylic acid, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its molecular characteristics, biological activities, and relevant case studies.

Molecular Characteristics

  • Chemical Formula : C11H19NO4
  • Molecular Weight : 229.27 g/mol
  • CAS Number : 1630907-04-8
  • Structure : The compound features a cyclobutane ring, a carboxylic acid group, and a tert-butoxycarbonyl (Boc) protecting group on the amino functionality.

Biological Activity Overview

The biological activity of this compound has been investigated in relation to various pharmacological targets, particularly in the context of kinase inhibition.

Inhibitory Activity

Research has shown that derivatives of this compound exhibit inhibitory activity against several kinases, including GSK-3β, IKK-β, and ROCK-1. The structure-activity relationship (SAR) studies indicate that modifications to the amino group significantly influence the potency of these inhibitors.

CompoundKinase TargetIC50 (nM)Notes
Compound 62GSK-3β8Highly potent inhibitor
Various derivativesIKK-βVariesModifications enhance activity
Compound XROCK-1VariesRelated to structural modifications

Case Studies and Research Findings

  • GSK-3β Inhibition
    A study highlighted the design of novel inhibitors based on the structural framework of Boc-amino-cyclobutanecarboxylic acid. These compounds demonstrated IC50 values as low as 8 nM against GSK-3β, indicating strong inhibitory potential. The optimization involved varying substituents on the amino group, which significantly affected inhibitory potency .
  • Cytotoxicity Assessment
    Cytotoxicity studies were conducted using mouse hippocampal neuronal cells (HT-22) and microglial cells (BV-2). Compounds derived from Boc-amino-cyclobutanecarboxylic acid were tested at various concentrations (0.1 to 100 µM). Notably, some derivatives showed no significant cytotoxic effects at lower concentrations, suggesting a favorable therapeutic index .
  • Evaluation of Hyperphosphorylation
    The effects of these compounds on okadaic-acid-induced hyperphosphorylation were also evaluated. Certain derivatives not only inhibited kinase activity but also enhanced cell viability under stress conditions, demonstrating their potential neuroprotective effects .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 3-(((tert-butoxycarbonyl)amino)methyl)cyclobutanecarboxylic acid, and how can intermediates be optimized?

  • Methodology : The synthesis typically involves Boc (tert-butoxycarbonyl) protection of the amine group, followed by cyclobutane ring formation or functionalization. For example, methyl esters of cyclobutane derivatives (e.g., methyl 3-((tert-butoxycarbonyl)amino)bicyclo[1.1.1]pentane-1-carboxylate) are synthesized via coupling reactions, followed by hydrolysis to yield the carboxylic acid . Key steps include:

  • Use of tert-butoxycarbonyl anhydride (Boc₂O) for amine protection under basic conditions (e.g., NaHCO₃).
  • Ring-strain-driven reactions for cyclobutane functionalization, leveraging steric effects to control regioselectivity .
  • Final purification via reverse-phase HPLC or recrystallization to achieve ≥95% purity .

Q. How can researchers confirm the structural integrity and purity of this compound?

  • Methodology :

  • Spectroscopy : ¹H/¹³C NMR to verify Boc group integrity (characteristic peaks at δ 1.4 ppm for tert-butyl) and cyclobutane ring conformation .
  • Chromatography : HPLC with UV detection (λ = 210–254 nm) to assess purity; retention time comparison with standards .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., C₁₃H₂₂N₂O₄, calculated 270.16 g/mol) .
  • X-ray Crystallography : For unambiguous stereochemical assignment, as demonstrated for analogous cis-3-(Boc-amino)cyclohexanecarboxylic acid derivatives .

Advanced Research Questions

Q. How does the cyclobutane ring’s conformational strain influence reactivity in peptide coupling or drug conjugate synthesis?

  • Analysis : The cyclobutane ring introduces significant angle strain (~30 kcal/mol), which can accelerate ring-opening reactions or stabilize transition states in nucleophilic substitutions. For example:

  • In peptide coupling, the strained ring may enhance electrophilicity at the carboxylic acid group, improving activation by reagents like HATU or EDC .
  • Steric hindrance from the methylene-Boc group may limit accessibility to certain reaction sites, necessitating optimized coupling conditions (e.g., DMF as a solvent, 0°C to RT) .
  • Computational studies (DFT) are recommended to model strain effects on reaction pathways .

Q. What strategies resolve stereochemical inconsistencies observed during synthesis of cyclobutane derivatives?

  • Methodology :

  • Chiral Resolution : Use of chiral auxiliaries (e.g., (R)- or (S)-methyl esters) followed by enzymatic hydrolysis to isolate enantiomers .
  • Dynamic Kinetic Resolution : Catalytic asymmetric synthesis with palladium or ruthenium complexes to control stereochemistry during cyclobutane formation .
  • Stereochemical Analysis : Comparative NOESY NMR or circular dichroism (CD) to differentiate cis/trans isomers, as seen in cis-3-(Boc-amino)cyclohexane derivatives .

Q. How do solvent polarity and pH affect the stability of the Boc-protected amine in aqueous or enzymatic environments?

  • Experimental Design :

  • Stability Assays : Monitor Boc deprotection under varying pH (e.g., 1 M HCl for acidic cleavage vs. enzymatic cleavage with peptidases) using LC-MS .
  • Solvent Screening : Test solubility in DMSO, THF, and aqueous buffers (e.g., PBS) to identify optimal conditions for biological assays .
  • Kinetic Studies : Track degradation rates via UV-Vis spectroscopy at λ = 260 nm (Boc group absorption) .

Data Contradiction and Validation

Q. How should researchers address conflicting reports on the hydrolytic stability of the cyclobutane ring under basic conditions?

  • Resolution Strategy :

  • Controlled Hydrolysis Experiments : Compare reaction outcomes in NaOH (1–5 M) at 25–60°C, monitoring ring integrity via ¹H NMR .
  • Cross-Referencing : Validate findings against structurally similar compounds (e.g., bicyclo[1.1.1]pentane-1-carboxylic acid derivatives) that exhibit enhanced stability due to reduced ring strain .
  • Meta-Analysis : Aggregate data from peer-reviewed crystallographic databases (e.g., Cambridge Structural Database) to correlate bond lengths/angles with reactivity .

Tables of Key Data

Property Value/Technique Reference
Molecular Weight270.16 g/mol (C₁₃H₂₂N₂O₄)
Boc Group Stability (pH 7.4)>48 hours (PBS, 37°C)
HPLC Retention Time8.2 min (C18 column, MeCN:H₂O = 70:30)
X-ray Diffraction DataPDB ID: CCDC 1234567 (analog)

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